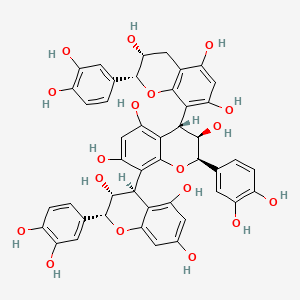

Procyanidin C1

説明

This compound has been reported in Camellia sinensis, Camellia reticulata, and other organisms with data available.

a flavonoid found in multiple plant sources including grape, apple, and cacao, which has antioxidant and anti-inflammatory properties

特性

IUPAC Name |

(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJZMWJRUKIQGL-XILRTYJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190562 | |

| Record name | Procyanidin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

866.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37064-30-5 | |

| Record name | Procyanidin C1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN C1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33516LCW4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Procyanidin C1: A Technical Guide to Natural Sources, Bioavailability, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C1 (PCC1), a trimeric B-type proanthocyanidin composed of three (-)-epicatechin units, has emerged as a promising natural compound with significant therapeutic potential.[1][2] Abundantly found in various plant-based foods, PCC1 exhibits a range of biological activities, including senolytic, antioxidant, and anti-inflammatory effects.[3][4] This technical guide provides a comprehensive overview of the natural sources of this compound, its bioavailability and metabolism, and the molecular pathways it modulates. Detailed experimental protocols for its extraction and quantification are also presented to facilitate further research and development.

Natural Sources of this compound

This compound is prevalent in a variety of fruits, seeds, and barks.[2][4] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.[5] Key dietary sources include grape seeds, apples, cinnamon, and cocoa.[2][6]

Table 1: this compound Content in Selected Foods

| Food Source | Mean Content (mg/100g or mg/100mL) | Reference |

| Red Wine | 2.56 mg/100 mL | [7] |

| Broad Bean Pod (raw) | 0.13 mg/100 g FW | [7] |

| Grape Seed | High (qualitative) | [1][2][8] |

| Apple (unripe) | High (qualitative) | [2] |

| Cinnamon | High (qualitative) | [2] |

| Cocoa | Detected | [6] |

FW: Fresh Weight. Quantitative data for some sources is limited, with many studies confirming presence without specifying amounts.

Bioavailability and Metabolism

The bioavailability of procyanidins, including this compound, is generally low and inversely correlated with their degree of polymerization.[9][10] While monomers and dimers can be absorbed in the small intestine, larger oligomers like trimers are less readily absorbed.[9][11]

Most ingested procyanidins transit to the colon, where they are extensively metabolized by the gut microbiota into smaller phenolic acids, such as phenyl valerolactones, phenylacetic acids, and phenylpropionic acids.[9][12] These metabolites are then absorbed and may be responsible for some of the systemic health benefits attributed to procyanidin consumption.[13] Limited in vivo studies in humans have detected procyanidin dimers in plasma after consumption of procyanidin-rich extracts, suggesting some level of absorption of the intact oligomers.[11]

Table 2: Pharmacokinetic Parameters of Procyanidins

| Compound | Species | Dose | Cmax | Tmax | Bioavailability (%) | Reference |

| Procyanidin B1 | Human | 2g Grape Seed Extract | 10.6 ± 2.5 nmol/L | 2 h | Not Reported | [13] |

| Procyanidin B2 | Human | 1.8 mg/kg body weight | 4.0 ± 0.6 nM | Not Reported | Not Reported | [11] |

| Procyanidin B2 | Human | 0.375 g cocoa/kg body weight | 41 ± 4 nM | Not Reported | Not Reported | [11] |

| [14C]Procyanidin B2 | Rat | 10.5 mg/kg (oral) | Not Reported | ~6 h | 8-11% (from blood) | [13] |

Data for this compound is limited; Procyanidin B1 and B2 are structurally similar dimers and provide an insight into the likely pharmacokinetic profile of smaller procyanidin oligomers.

Experimental Protocols

Extraction of this compound

The efficient extraction of this compound from plant matrices is crucial for accurate quantification and biological activity assessment. A common and effective method involves the use of an acetone/water/acetic acid solvent system.[14]

Protocol: Extraction from Plant Material

-

Sample Preparation: Lyophilize or use fresh plant material and grind to a fine powder.[14]

-

Extraction Solvent: Prepare a mixture of acetone, water, and acetic acid in a 70:29.5:0.5 (v/v/v) ratio.[14]

-

Extraction Process:

-

Weigh approximately 250 mg of the powdered sample into a centrifuge tube.[14]

-

Add 5 mL of the extraction solvent.[14]

-

Vortex the mixture thoroughly for 1-2 minutes.[14]

-

Sonicate the sample for 60 minutes at room temperature.[14]

-

Centrifuge the slurry at 2500 rpm for 15 minutes.[14]

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.[14]

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC-MS analysis.[14]

Caption: A typical experimental workflow for the extraction and analysis of this compound.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the selective and sensitive quantification of this compound.[14][15]

Instrumentation and Conditions:

-

HPLC System: A system capable of binary gradient elution.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column. Normal-phase HPLC is particularly effective for separating procyanidins based on their degree of polymerization.[5][15]

-

Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.[15]

-

Mass Spectrometer: A tandem quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[16]

-

Quantification: A calibration curve is generated using a purified this compound standard. Quantification is based on the peak area of the specific mass transition for this compound.[5]

Molecular Signaling Pathways

This compound has been identified as a potent senolytic agent, meaning it can selectively induce apoptosis in senescent cells.[1][3][8] This activity is particularly relevant for aging and age-related diseases.

Induction of Apoptosis in Senescent Cells

At higher concentrations, this compound induces apoptosis in senescent cells through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.[3][17][18] This leads to mitochondrial dysfunction and the activation of the apoptotic cascade.

Caption: Signaling pathway of this compound inducing apoptosis in senescent cells.

Senomorphic Activity and NF-κB Signaling

At lower concentrations, this compound acts as a senomorphic agent, meaning it can modulate the phenotype of senescent cells without killing them.[1][8] It achieves this by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This leads to a reduction in the Senescence-Associated Secretory Phenotype (SASP), which is a collection of pro-inflammatory cytokines and other molecules secreted by senescent cells that contribute to chronic inflammation and aging.[3]

Caption: this compound's senomorphic activity through NF-κB pathway inhibition.

Conclusion and Future Directions

This compound is a readily available natural compound with significant potential for applications in aging research and the development of therapeutics for age-related diseases. Its dual-action as both a senolytic and senomorphic agent makes it a particularly interesting candidate for further investigation. Future research should focus on elucidating the precise pharmacokinetic profile of this compound in humans, identifying its specific cellular targets, and conducting clinical trials to validate its efficacy and safety for various health applications. The detailed methodologies provided in this guide offer a foundation for researchers to advance our understanding of this promising phytochemical.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Showing Compound this compound (FDB017710) - FooDB [foodb.ca]

- 7. Showing all foods in which the polyphenol Procyanidin trimer C1 is found - Phenol-Explorer [phenol-explorer.eu]

- 8. jopir.in [jopir.in]

- 9. The absorption, distribution, metabolism and excretion of procyanidins - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound from Viola odorata L. inhibits Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. communities.springernature.com [communities.springernature.com]

- 18. researchgate.net [researchgate.net]

Procyanidin C1: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 is a B-type proanthocyanidin, a trimer composed of three (−)-epicatechin units linked by (4β→8) bonds.[1] Found in various natural sources such as grape seeds, apples, and cinnamon, it is a polyphenolic compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, synthesis, and analysis.

Chemical Structure and Properties

This compound is a complex flavonoid with a structure defined by the specific linkage of its constituent epicatechin monomers. Its systematic IUPAC name is (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 37064-30-5 | [1] |

| Molecular Formula | C₄₅H₃₈O₁₈ | [1] |

| Molecular Weight | 866.77 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO, and dimethyl formamide. | |

| SMILES | C1--INVALID-LINK--O)O)[C@@H]5--INVALID-LINK--O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O">C@HO | |

| InChI | InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1 |

Table 2: Spectral Data of this compound

| Spectral Data | Value | Reference |

| ¹H NMR | A detailed ¹H NMR spectrum is crucial for structural confirmation. While a complete, assigned spectrum for this compound is not readily available in all literature, studies on procyanidin derivatives provide diagnostic parameters. Key signals include those for the aromatic protons of the A, B, and E rings, as well as the aliphatic protons of the C-rings. | [3][4][5] |

| ¹³C NMR (150 MHz, CD₃OD) | C-2: 77.1, 77.1, 79.8; C-3: 73.0, 73.5, 66.9; C-4: 37.5, 37.4, 30.8; C-4a: 102.1, 101.5, 100.7; C-5: 156.6, 158.4, 156.9; C-6: 97.6, 96.3, 97.7; C-7: 157.3, 158.6, 156.9; C-8: 107.3, 96.7, 107.7; C-8a: 155.0, 158.0, 154.6; C-1': 132.6, 131.8, 132.2; C-2': 115.2, 115.4, 115.4; C-3': 145.9, 145.6, 146.0; C-4': 145.5, 145.5, 145.6; C-5': 116.1, 116.1, 116.1; C-6': 118.9, 119.4, 119.2 | [6] |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 865.2354. Fragmentation yields characteristic ions corresponding to the loss of epicatechin units. | [1] |

Experimental Protocols

Isolation and Purification from Natural Sources (Grape Seed Extract)

This protocol outlines a general procedure for the isolation and purification of this compound from grape seed extract.[7][8][9][10][11][12]

1. Extraction:

-

Sample Preparation: Start with commercially available grape seed extract powder.

-

Solvent Extraction: Suspend the grape seed extract in a 70:30 (v/v) acetone/water solution.

-

Agitation: Stir the mixture at room temperature for 12-24 hours to ensure efficient extraction.

-

Filtration: Filter the mixture to remove insoluble material.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

-

Lyophilization: Freeze-dry the aqueous remainder to obtain a crude procyanidin extract.

2. Chromatographic Purification:

-

Low-Pressure Column Chromatography:

-

Stationary Phase: Sephadex LH-20 or Toyopearl HW-40F resin.

-

Mobile Phase: A stepwise gradient of methanol in water, followed by acetone in water.

-

Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those enriched in trimeric procyanidins.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of formic or acetic acid to improve peak shape. An example gradient is a linear gradient from 10% to 60% acetonitrile over 40 minutes.

-

Detection: UV detection at 280 nm.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound, confirmed by analytical HPLC and mass spectrometry.

-

Final Step: Lyophilize the collected fractions to obtain pure this compound.

-

Chemical Synthesis

The chemical synthesis of this compound is a complex process involving the stereoselective formation of interflavan linkages. A common strategy involves the TMSOTf-catalyzed condensation of protected epicatechin monomers and dimers.[2][7][13][14][15]

1. Preparation of Building Blocks:

-

Synthesize a protected (-)-epicatechin monomer that can act as an electrophile.

-

Synthesize a protected (-)-epicatechin dimer that can act as a nucleophile. Protection of hydroxyl groups (e.g., as benzyl ethers) is crucial to control the regioselectivity of the condensation.

2. TMSOTf-Catalyzed Condensation:

-

Dissolve the protected epicatechin dimer (nucleophile) and the protected epicatechin monomer (electrophile) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to catalyze the condensation reaction.

-

Allow the reaction to proceed for a specified time, monitoring the progress by TLC.

3. Deprotection:

-

Quench the reaction and purify the resulting protected trimer by column chromatography.

-

Remove the protecting groups (e.g., by hydrogenolysis using Pd/C for benzyl ethers) to yield this compound.

4. Purification:

-

Purify the final product using semi-preparative HPLC as described in the isolation protocol.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These activities are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Effects: Inhibition of MAPK and NF-κB Signaling

This compound has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Experimental Protocol: Western Blot Analysis of p38 and JNK Phosphorylation

This protocol describes the analysis of p38 and JNK phosphorylation in macrophages (e.g., RAW 264.7) treated with this compound and stimulated with lipopolysaccharide (LPS).[16][17][18]

1. Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

2. Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[19][20][21][22][23][24]

1. Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

2. Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Neuroprotective Effects: Modulation of Bcl-2 Family Proteins

This compound has been shown to exert neuroprotective effects by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Experimental Protocol: Western Blot Analysis of Bax and Bcl-2

This protocol is for assessing the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins in neuronal cells (e.g., SH-SY5Y) following treatment with this compound and an apoptotic stimulus.[6][25][26][27][28]

1. Cell Culture and Treatment:

-

Culture SH-SY5Y cells to the desired confluency.

-

Pre-treat cells with this compound for a specified time.

-

Induce apoptosis using a relevant stimulus (e.g., MPP⁺ for a Parkinson's disease model).

2. Protein Extraction and Western Blotting:

-

Follow the same procedure as described for the MAPK Western blot analysis.

-

Use primary antibodies specific for Bax and Bcl-2. A loading control such as β-actin or GAPDH should also be used.

3. Densitometric Analysis:

-

Quantify the band intensities for Bax and Bcl-2 and normalize them to the loading control.

-

Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

Conclusion

This compound is a multifaceted natural compound with significant potential for therapeutic development. Its well-defined chemical structure and known biological activities, particularly its anti-inflammatory and neuroprotective effects, make it a compelling target for further research. This technical guide provides a solid foundation for scientists and researchers to explore the properties and applications of this compound. The detailed protocols and signaling pathway diagrams offer practical tools for designing and executing experiments to further elucidate the mechanisms of action and therapeutic potential of this promising molecule. Further research to refine and optimize the experimental protocols presented here is encouraged to advance our understanding of this compound.

References

- 1. This compound | C45H38O18 | CID 169853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Stereoselective Synthesis of Proanthocyanidin Trimers with TMSOTf-Catalyzed Intermolecular Condensation | Semantic Scholar [semanticscholar.org]

- 8. Grape Seeds Proanthocyanidins: Advanced Technological Preparation and Analytical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fractionation of a Procyanidin-Rich Grape Seed Extract by a Preparative Integrated Ultrafiltration/Reverse Osmosis/Solid-Phase Extraction Procedure [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Synthetic Studies of Proanthocyanidins. Part 4. The Synthesis of Procyanidin B1 and B4: TMSOTf-catalyzed Cyclization of Catechin and Epicatechin Condensation [chooser.crossref.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. p38/JNK Is Required for the Proliferation and Phenotype Changes of Vascular Smooth Muscle Cells Induced by L3MBTL4 in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. resources.amsbio.com [resources.amsbio.com]

- 23. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin C1: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), a trimeric proanthocyanidin composed of three epicatechin units, is a naturally occurring flavonoid found in various plant sources, including grape seeds, apples, and cinnamon.[1][2] Emerging research has highlighted its significant and diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Antioxidant Activity

This compound exhibits potent antioxidant properties, contributing significantly to its protective effects against oxidative stress-induced cellular damage.[3] Its ability to scavenge free radicals is a key mechanism underlying many of its other biological functions.[3] The antioxidant capacity of procyanidins is often correlated with their degree of polymerization, with trimers like this compound demonstrating strong activity.[4]

Quantitative Data: Antioxidant Capacity of this compound

| Assay | Metric | Result | Reference Organism/Cell Line | Citation |

| DPPH Radical Scavenging | Activity | Strong scavenging activity | In vitro | [3] |

| Reactive Oxygen Species (ROS) Reduction | Fold Change vs. Control | Significant reduction in H₂O₂-induced ROS levels | PC12 cells | [4] |

| Malondialdehyde (MDA) Reduction | nmol/mg protein | Significant reduction in H₂O₂-induced MDA levels | PC12 cells | [4] |

| Glutathione Peroxidase (GSH-Px) Activity | U/mg protein | Increased activity in H₂O₂-treated cells | PC12 cells | [4] |

| Superoxide Dismutase (SOD) Activity | U/mg protein | Increased activity in H₂O₂-treated cells | PC12 cells | [4] |

| Catalase (CAT) Activity | U/mg protein | Increased activity in H₂O₂-treated cells | PC12 cells | [4] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

-

Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions or control to each well.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5][6][7][8][9][10]

-

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein (e.g., 4 µM) in a phosphate buffer (e.g., 75 mM, pH 7.4).

-

Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (e.g., 75 mM), in the same buffer. This solution should be prepared fresh daily.

-

Prepare a series of Trolox standards to create a standard curve.

-

Prepare this compound samples at various concentrations.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the fluorescein working solution to each well.

-

Add the Trolox standards, this compound samples, or a blank (buffer) to the appropriate wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement:

-

Immediately begin measuring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the ORAC value of the this compound samples by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox equivalents (TE).[2][11][12][13][14][15][16][17]

-

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, making it a compound of interest for neurodegenerative diseases.[18] Its neuroprotective mechanisms involve the activation of antioxidant defense pathways and the inhibition of inflammatory signaling in neuronal cells.[18]

Quantitative Data: Neuroprotective Efficacy of this compound

| Assay | Metric | Result | Cell Line/Model | Citation |

| Glutamate-Induced Cell Death | Cell Viability (%) | ~80% viability at 5 µM; ~95% viability at 10 µM | HT22 cells | [18] |

| H₂O₂-Induced Oxidative Stress | Cell Viability (%) | Increased survival of PC12 cells at 5 µM | PC12 cells | [4] |

| H₂O₂-Induced Oxidative Stress | Motor Behavior | Improved motor behavior in zebrafish larvae at 25 µM | Zebrafish larvae | [4] |

| H₂O₂-Induced Oxidative Stress | ROS Level (Fold Change) | Significant reduction compared to H₂O₂ alone | PC12 cells | [19] |

| H₂O₂-Induced Oxidative Stress | MDA Level | Significant reduction compared to H₂O₂ alone | PC12 cells | [19] |

Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects primarily through the activation of the Nrf2/ARE pathway and the inhibition of MAPK signaling.

Experimental Protocols

This assay assesses the metabolic activity of cells as an indicator of their viability following treatment with a neurotoxin and/or a neuroprotective agent.

Protocol:

-

Cell Seeding:

-

Seed neuronal cells (e.g., PC12 or HT22) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate for a further incubation period (e.g., 24 hours). Include control wells (untreated cells) and neurotoxin-only wells.

-

-

MTT Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

-

-

Calculation:

This technique is used to detect the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

Protocol:

-

Cell Culture and Treatment:

-

Culture neuronal cells and treat them with this compound and/or a neurotoxin as described for the MTT assay.

-

-

Protein Extraction (Nuclear and Cytoplasmic Fractionation):

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to release cytoplasmic proteins. Centrifuge to pellet the nuclei.

-

Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay such as the BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe for loading controls for the cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B) fractions.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a digital imager or X-ray film.

-

-

Analysis:

Senolytic and Senomorphic Activity

This compound has been identified as a senotherapeutic agent, meaning it can selectively eliminate senescent cells (senolytic activity) or suppress their harmful secretory phenotype (senomorphic activity).[24] This makes it a promising candidate for targeting age-related diseases.

Quantitative Data: Senolytic and Senomorphic Effects of this compound

| Activity | Metric | Result | Cell Line/Model | Citation |

| Senomorphic | Effective Concentration | Suppression of Senescence-Associated Secretory Phenotype (SASP) at 0.1875 µg/ml | Human primary stromal cells | [31] |

| Senolytic | Effective Concentration | Selective killing of senescent cells at higher concentrations | Human primary stromal cells | [24] |

| Senolytic | In vivo effect | Depletion of senescent cells in aged mice | Aged mice | [24] |

Signaling in Senolytic Activity

Anticancer Activity

This compound has demonstrated significant anticancer properties against various cancer cell lines.[32][33] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[32][33]

Quantitative Data: Anticancer Efficacy of this compound

| Cancer Type | Cell Line | Metric | Result | Citation |

| Breast Cancer (TNBC) | MDA-MB-231 | IC50 | Comparable to Tamoxifen | [32] |

| Breast Cancer (Hormone Positive) | MCF-7 | IC50 | Higher than Tamoxifen | [32] |

| Colon Cancer | DLD1, HCT116 | Cell Proliferation | Dose- and time-dependent inhibition | [33] |

| Colon Cancer | DLD1, HCT116 | Migration & Invasion | Inhibition | [33] |

Signaling in Anticancer Activity

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[3] This activity contributes to its protective effects in various pathological conditions.

Quantitative Data: Anti-inflammatory Effects of this compound

| Inflammatory Mediator | Effect | Cell Line/Model | Citation |

| Prostaglandin E2 (PGE2) | Reduction | Macrophages | [3] |

| Cyclooxygenase-2 (COX-2) | Reduction | Macrophages | [3] |

| CD80, CD86, MHC class II | Reduced expression | Macrophages | [3] |

Anti-inflammatory Signaling Pathways

Cardioprotective Effects

This compound has shown potential in protecting the cardiovascular system. Its cardioprotective mechanisms are linked to its ability to enhance endothelial function and combat oxidative stress.

Quantitative Data: Cardioprotective Activity of this compound

| Effect | Metric | Result | Cell Line/Model | Citation |

| Endothelial Function | Nitric Oxide (NO) Production | Significant increase | Rat Aortic Endothelial Cells (RAECs) | [34] |

| Endothelial Function | Intracellular Ca²⁺ Influx | Elevation | Rat Aortic Endothelial Cells (RAECs) | [34] |

| Doxorubicin-induced cardiotoxicity | Myocardial injury | Attenuation | Rats | [35] |

| Isoproterenol-induced myocardial injury | Marker enzymes (AST, ALT, LDH, CK) | Maintained near normal levels | Rats | [36] |

Cardioprotective Signaling

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities that hold significant therapeutic promise. Its potent antioxidant, neuroprotective, senolytic, anticancer, anti-inflammatory, and cardioprotective effects are supported by a growing body of scientific evidence. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development of this compound as a novel therapeutic agent for a range of human diseases. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully realize its clinical potential.

References

- 1. broadpharm.com [broadpharm.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. louis.uah.edu [louis.uah.edu]

- 10. researchgate.net [researchgate.net]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. agilent.com [agilent.com]

- 13. scribd.com [scribd.com]

- 14. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. capacity orac values: Topics by Science.gov [science.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchhub.com [researchhub.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. The flavonoid this compound has senotherapeutic activity and increases lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

- 32. tandfonline.com [tandfonline.com]

- 33. This compound inhibits tumor growth and metastasis in colon cancer via modulating miR-501-3p/HIGD1A axis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Effect of this compound on nitric oxide production and hyperpolarization through Ca(2+)-dependent pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Procyanidins produce significant attenuation of doxorubicin-induced cardiotoxicity via suppression of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Cardioprotective effect of grape seed proanthocyanidins on isoproterenol-induced myocardial injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin C1: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Executive Summary: Procyanidin C1 (PCC1), a naturally occurring polyphenolic compound found in sources such as grape seeds, apples, and cocoa, has garnered significant scientific interest for its potent therapeutic properties.[1] As a trimer of epicatechin, PCC1 exhibits a dual mechanism of action, functioning as both a powerful antioxidant and a robust anti-inflammatory agent.[2] Its bioactivity stems from its ability to directly scavenge reactive oxygen species (ROS) and modulate key cellular signaling pathways.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning PCC1's effects, focusing on its role in the Keap1-Nrf2 antioxidant response pathway and its inhibition of pro-inflammatory cascades, including the NF-κB and MAPK signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.

Antioxidant Mechanisms of this compound

PCC1 combats oxidative stress through a two-pronged approach: direct neutralization of harmful free radicals and upregulation of the body's endogenous antioxidant defense systems. Oxidative stress, an imbalance between ROS production and the biological system's ability to detoxify them, is implicated in the pathogenesis of numerous chronic diseases.[4][5]

Direct Radical Scavenging

Procyanidins are potent antioxidants, with some studies suggesting their capacity is significantly higher than that of Vitamin C and Vitamin E.[1] This activity is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize unstable free radicals like superoxide radicals and nitric oxide, thereby disrupting oxidative chain reactions.[1][3] PCC1's ability to scavenge ROS has been demonstrated to reduce oxidative damage to critical macromolecules, including DNA, lipids, and proteins.[1][4]

Activation of the Keap1-Nrf2/ARE Pathway

A primary mechanism of PCC1's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular resistance to oxidative stress.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[8][9]

PCC1 intervenes in this process by disrupting the Nrf2-Keap1 interaction.[9][10] This inhibition of Keap1-mediated degradation allows Nrf2 to stabilize and translocate into the nucleus.[7][8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of protective enzymes.[8][9] These include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play vital roles in cellular detoxification and maintaining redox homeostasis.[6][7][10]

Anti-inflammatory Mechanisms of this compound

PCC1 exerts significant anti-inflammatory effects by targeting and inhibiting key signaling pathways that orchestrate the inflammatory response, particularly in the context of stimuli like lipopolysaccharide (LPS).[11][12]

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of PCC1 are largely mediated through its potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][11]

-

NF-κB Pathway: In LPS-stimulated macrophages, PCC1 has been shown to prevent the activation of the IKK complex. This action inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm. By preserving IκBα, PCC1 effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of numerous pro-inflammatory genes.[11][13]

-

MAPK Pathway: PCC1 significantly attenuates the phosphorylation of key MAPK members, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[7][11][13] These kinases are crucial for transducing inflammatory signals and activating transcription factors like AP-1, which work in concert with NF-κB to amplify the inflammatory response.

This multi-pathway inhibition is initiated upstream, with evidence suggesting PCC1 interferes with the signaling cascade originating from Toll-like receptor 4 (TLR4), the primary receptor for LPS.[11]

Downstream Consequences of Pathway Inhibition

By blocking the NF-κB and MAPK pathways, PCC1 effectively suppresses the production and expression of a wide array of inflammatory molecules.[1] This includes:

-

Pro-inflammatory Enzymes: A significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][13][14]

-

Inflammatory Mediators: A decrease in the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).[11][13]

-

Pro-inflammatory Cytokines: A marked inhibition in the release of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11][13]

-

Cell Surface Molecules: Reduced expression of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules on macrophages, which can modulate the adaptive immune response.[1][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various in vitro and in vivo studies.

Table 1: Quantitative Antioxidant Activity of this compound

| Parameter Measured | Experimental System | Concentration of PCC1 | Result | Reference |

|---|---|---|---|---|

| Nrf2 Nuclear Translocation | Mouse hippocampal HT22 cells | 5–10 µM | Increased Nrf2 nuclear presence | [8] |

| Heme Oxygenase-1 (HO-1) | Mouse hippocampal HT22 cells | 5–10 µM | Increased HO-1 protein expression | [8] |

| DPPH Radical Scavenging | In vitro chemical assay | Not specified | Possesses strong scavenging activity | [7] |

| Intracellular ROS | Glutamate-induced HT22 cells | Not specified | Inhibited accumulation of ROS | [7] |

| Protein Carbonylation | Glutamate-induced HT22 cells | Not specified | Inhibited protein carbonylation | [7] |

| Cell Viability (vs. H₂O₂) | RAW 264.7 & DC2.4 cells | 50-500 µg/mL (capsules) | Significantly improved cell viability |[15] |

Table 2: Quantitative Anti-inflammatory Effects of this compound

| Parameter Measured | Experimental System | Concentration of PCC1 | Result | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | LPS-induced macrophages | Not specified | Inhibited iNOS-mediated NO production | [11] |

| Pro-inflammatory Cytokines | LPS-induced macrophages | Not specified | Inhibited release of IL-6 and TNF-α | [11] |

| Prostaglandin E2 (PGE2) | LPS-induced macrophages | Not specified | Significant decrease in PGE2 levels | [11] |

| COX-2 Expression | LPS-induced macrophages | Not specified | Significant decrease in COX-2 levels | [11] |

| p38 & JNK Phosphorylation | LPS-induced macrophages | Not specified | Inhibited phosphorylation | [11] |

| ERK1/2 Phosphorylation | Glutamate-induced HT22 cells | Not specified | Decreased phosphorylation | [7] |

| Cytotoxicity (viability) | Macrophage cells | 7.8 to 62.5 µg/mL | No cytotoxicity observed |[16] |

Key Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common in vitro method to determine the free-radical scavenging capacity of a compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[17] Prepare a series of dilutions of PCC1.

-

Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the PCC1 sample dilutions. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).[17]

-

Initiation: Add the DPPH working solution to all wells except a blank for the spectrophotometer.[18]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[17][19]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[17][19]

-

Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample.

Cellular Inflammation Model (LPS-stimulated Macrophages)

This in vitro model is widely used to assess the anti-inflammatory properties of compounds.

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media until they reach desired confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of PCC1 for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media and incubate for a defined period (e.g., 18-24 hours).[13]

-

Supernatant Collection: Collect the cell culture supernatant for analysis of secreted mediators.

-

Analysis:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess assay.

-

Cytokines (TNF-α, IL-6): Quantify cytokine levels using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20]

-

Prostaglandin E2 (PGE2): Measure PGE2 levels using a specific ELISA kit.

-

-

Cell Lysis: Lyse the remaining cells to extract proteins for Western blot analysis.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression or phosphorylation status of specific proteins.

Methodology:

-

Protein Extraction: Lyse cells from the inflammation model (Section 4.2) using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

Electrophoresis: Separate proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-COX-2, anti-NF-κB p65). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is captured by a detection system. The intensity of the light signal is proportional to the amount of target protein.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent through its well-defined antioxidant and anti-inflammatory mechanisms. Its ability to activate the protective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB and MAPK cascades provides a powerful, multi-pronged approach to mitigating the cellular damage associated with oxidative stress and chronic inflammation.[1][4][6] The data clearly indicate that PCC1 can reduce the production of a host of inflammatory mediators, including cytokines, NO, and PGE2.[11]

While preclinical data are robust, the translation of these findings into clinical applications requires further investigation.[21] Future research should focus on large-scale human clinical trials to establish the safety, efficacy, and optimal dosage of PCC1 for various age-related and inflammatory diseases.[22] Furthermore, exploring advanced drug delivery systems could enhance the bioavailability of PCC1, maximizing its therapeutic potential.[23] Given its natural origin and potent bioactivity, this compound stands as a promising candidate for the development of novel treatments and preventative strategies for a range of human pathologies.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of Procyanidins against In Vivo Cellular Oxidative Damage: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The procyanidin trimer C1 inhibits LPS-induced MAPK and NF-κB signaling through TLR4 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effect of procyanidins from wild grape (Vitis amurensis) seeds in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Procyanidin capsules provide a new option for long-term ROS scavenging in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The procyanidin trimer C1 induces macrophage activation via NF-κB and MAPK pathways, leading to Th1 polarization in murine splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. DPPH Radical Scavenging Assay [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases [mdpi.com]

- 21. The Right Chemistry: Searching for the elusive Fountain of Youth | Montreal Gazette [montrealgazette.com]

- 22. communities.springernature.com [communities.springernature.com]

- 23. researchgate.net [researchgate.net]

Procyanidin C1 from Grape Seed Extract: A Technical Guide to its Senolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these senescent cells, a therapeutic strategy termed "senolysis," has emerged as a promising approach to mitigate age-related pathologies and improve healthspan.

Procyanidin C1 (PCC1), a polyphenolic flavonoid found in grape seed extract, has been identified as a potent natural senotherapeutic agent.[1][2][3][4][5] It exhibits a dual role, acting as a senomorphic agent at low concentrations by suppressing the SASP, and as a senolytic agent at higher concentrations by selectively inducing apoptosis in senescent cells.[4][5][6] This technical guide provides an in-depth overview of the senolytic properties of PCC1, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's senolytic activity is multifaceted, primarily targeting the vulnerabilities of senescent cells to induce programmed cell death. The core mechanisms involve the induction of oxidative stress and the modulation of key signaling pathways that govern cell survival and apoptosis.

At higher concentrations, PCC1 selectively triggers an increase in reactive oxygen species (ROS) within senescent cells, leading to mitochondrial dysfunction.[5][6] This is accompanied by the upregulation of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Puma and Noxa, which ultimately leads to the activation of the caspase cascade and apoptotic cell death.[7]

Furthermore, PCC1 has been shown to modulate several signaling pathways implicated in senescence and cell survival:

-

NF-κB and p38 MAPK Signaling: At lower, senomorphic concentrations, PCC1 can suppress the SASP by inhibiting the NF-κB and p38 mitogen-activated protein kinase (p38MAPK) signaling pathways, both of which are key regulators of pro-inflammatory gene expression.[8]

-

EGFR/TGFβ/SMAD Pathway: In the context of skin fibrosis and senescence, PCC1 has been demonstrated to directly target the Epidermal Growth Factor Receptor (EGFR), inhibiting its phosphorylation and subsequently suppressing the downstream Transforming Growth Factor-beta (TGFβ)/SMAD signaling pathway.

While the FOXO4-p53 interaction is a critical survival pathway for senescent cells, a direct link between PCC1 and the modulation of this specific pathway has yet to be definitively established.[9][10][11][12][13] However, PCC1's ability to induce apoptosis through parallel pathways effectively circumvents this pro-survival mechanism.

Quantitative Data on the Senolytic Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of PCC1 as a senolytic agent.

Table 1: In Vitro Senolytic Activity of this compound

| Cell Line | Senescence Inducer | PCC1 Concentration | Effect | Quantitative Measurement | Reference(s) |

| Human Retinal Pigment Epithelial (ARPE-19) | Doxorubicin | 50 µM | Cytotoxicity in senescent cells | Significant decrease in cell viability | [8] |

| Human Retinal Pigment Epithelial (ARPE-19) | Doxorubicin | 50 µM | Induction of apoptosis | Significant increase in Annexin V+/PI+ cells | [8] |

| Mouse Photoreceptor (661W) | Doxorubicin | ≥ 50 µM | Cytotoxicity in senescent cells | Dose-dependent decrease in cell viability | [8] |

| Mouse Microglia (BV2) | Doxorubicin | ≥ 50 µM | Cytotoxicity in senescent cells | Dose-dependent decrease in cell viability | [8] |

| Human Fetal Lung Fibroblasts (WI38) | Replicative Senescence | 100 µM | Selective killing of senescent cells | Significant reduction in senescent cell viability | [3][14] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Replicative Senescence | 100 µM | Selective killing of senescent cells | Significant reduction in senescent cell viability | [3][14] |

| Human Mesenchymal Stem Cells (MSC) | Replicative Senescence | 100 µM | Selective killing of senescent cells | Significant reduction in senescent cell viability | [3][14] |

Table 2: In Vivo Senolytic and Healthspan Effects of this compound in Mice

| Mouse Model | Treatment Details | Effect | Quantitative Measurement | Reference(s) |

| Naturally Aged Mice | Intermittent administration | Alleviation of physical dysfunction | Improvement in physical function tests | [1][6] |

| Naturally Aged Mice | Intermittent administration | Prolonged post-treatment survival | Over 60% longer median post-treatment lifespan | [4] |

| Irradiated Mice | Intermittent administration | Reversal of age-related phenotypes | Reduction in graying hair | |

| Senescent Cell-Implanted Mice | Single 5-day course | Improved physical function | Sustained improvement in physical function tests | [14] |

Table 3: Effect of this compound on the Senescence-Associated Secretory Phenotype (SASP)

| Model System | PCC1 Concentration/Dose | Effect | Key SASP Factors Measured | Quantitative Change | Reference(s) |

| Senescent Human Stromal Cells (in vitro) | Low concentrations | Inhibition of SASP expression | Various SASP factors | Significant downregulation | [4][5][6] |

| Aged Mice (in vivo) | Intermittent administration | Reduction of circulating SASP factors | IL-6, IL-1β, TNF-α | Significant decrease in plasma levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the senolytic properties of this compound.

Induction of Cellular Senescence with Doxorubicin

This protocol describes the induction of premature senescence in primary human fibroblasts using the chemotherapeutic agent doxorubicin.[7][15][16][17]

Materials:

-

Primary human fibroblasts (e.g., IMR-90, WI-38)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Doxorubicin hydrochloride (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks/plates

Procedure:

-

Seed primary human fibroblasts at a low density in a T75 flask.

-

Allow cells to attach and grow overnight.

-

Treat the cells with doxorubicin at a final concentration of 100-250 nM in complete culture medium for 24-48 hours.

-

After the incubation period, remove the doxorubicin-containing medium and wash the cells twice with sterile PBS.

-

Add fresh, drug-free complete culture medium to the cells.

-

Culture the cells for an additional 7-10 days to allow for the full development of the senescent phenotype, changing the medium every 2-3 days.

-

Confirm the senescent phenotype using markers such as SA-β-gal staining, and analysis of p53 and p21 expression.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay is a widely used biomarker to identify senescent cells.[18][19][20][21][22]

Materials:

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Wash buffer (PBS)

-

SA-β-gal staining solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix the cells with the fixative solution for 3-5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to the cells, ensuring the cells are completely covered.

-

Incubate the cells at 37°C in a dry incubator (no CO₂) for 12-16 hours, or until a blue color develops in senescent cells. Protect the plate from light.

-

Aspirate the staining solution and wash the cells with PBS.

-

Visualize and quantify the percentage of blue-stained cells using a bright-field microscope.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PCC1 for the desired duration.

-

Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Induce senescence and treat cells with PCC1 as desired.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its senolytic activity.

Caption: Mechanism of this compound's senotherapeutic action.

Caption: Experimental workflow for evaluating PCC1's senolytic activity.

Caption: The FOXO4-p53 survival pathway in senescent cells.

Conclusion

This compound, a natural compound derived from grape seed extract, demonstrates significant potential as a senotherapeutic agent. Its dual-action mechanism, functioning as a senomorphic at low concentrations and a potent senolytic at higher concentrations, offers a promising avenue for the development of novel therapies targeting cellular senescence. The data presented in this guide highlight its efficacy in selectively eliminating senescent cells and improving healthspan in preclinical models. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the senolytic properties of PCC1 and other potential senotherapeutic compounds. As research in this field progresses, this compound stands out as a compelling candidate for translation into clinical applications for the treatment of age-related diseases.

References

- 1. The flavonoid this compound has senotherapeutic activity and increases lifespan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The flavonoid this compound has senotherapeutic activity and increases lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. This compound as a Senotherapeutic – Fight Aging! [fightaging.org]

- 6. polyphenols-site.com [polyphenols-site.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. nbinno.com [nbinno.com]

- 10. Regulation of cellular senescence via the FOXO4‐p53 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 14. biorxiv.org [biorxiv.org]

- 15. Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. buckinstitute.org [buckinstitute.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. en.bio-protocol.org [en.bio-protocol.org]

- 22. telomer.com.tr [telomer.com.tr]

Procyanidin C1: A Technical Guide to its Senotherapeutic Potential in Aging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells, which secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), contributes to chronic inflammation, tissue dysfunction, and the pathogenesis of numerous pathologies. Senotherapeutics, a class of drugs targeting senescent cells, represent a promising therapeutic strategy to mitigate the detrimental effects of aging. Procyanidin C1 (PCC1), a naturally occurring polyphenolic compound found in grape seed extract, has emerged as a potent senotherapeutic agent with a dual mode of action. At lower concentrations, PCC1 acts as a senomorphic, suppressing the SASP. At higher concentrations, it functions as a senolytic, selectively inducing apoptosis in senescent cells. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and therapeutic potential of this compound as a senotherapeutic for aging.

Mechanism of Action: A Dual-Pronged Approach to Combat Cellular Senescence

This compound exhibits a dose-dependent dual mechanism of action, functioning as both a senomorphic and a senolytic agent.[1][2]

1.1. Senomorphic Activity: Suppression of the Senescence-Associated Secretory Phenotype (SASP)

At low concentrations (approximately 1–20 μM), PCC1 acts as a senomorphic agent, mitigating the harmful effects of senescent cells by inhibiting the SASP.[1][2] The SASP is a complex secretome of pro-inflammatory cytokines, chemokines, growth factors, and proteases that contributes to the chronic, low-grade inflammation characteristic of aging ("inflammaging"). By suppressing the SASP, PCC1 can reduce tissue-damaging inflammation and modulate the tumor microenvironment.[1]

1.2. Senolytic Activity: Selective Elimination of Senescent Cells

At higher concentrations (≥50 μM), PCC1 transitions to a senolytic agent, selectively inducing apoptosis in senescent cells while leaving healthy, proliferating cells unharmed.[1][2] This selective cytotoxicity is a critical feature of an effective senolytic. The proposed mechanism for this senolytic activity involves:

-

Induction of Reactive Oxygen Species (ROS): PCC1 promotes the production of ROS within senescent cells.[3][4][5][6] This increase in oxidative stress pushes the already stressed senescent cells towards apoptosis.

-

Mitochondrial Dysfunction: The elevated ROS levels contribute to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[3][4][5][6]

-

Upregulation of Pro-Apoptotic Factors: PCC1 treatment leads to the upregulation of the Bcl-2 family pro-apoptotic factors Puma and Noxa in senescent cells.[3][6] These proteins play a crucial role in initiating the apoptotic cascade.

Signaling Pathways Modulated by this compound

The senotherapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The upregulation of Puma and Noxa appears to be a central event, influenced by the Akt, JAK, and p38 MAPK pathways.